molecular formula C15H11F2NO3 B10964135 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate

2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B10964135
M. Wt: 291.25 g/mol
InChI Key: PYVBWPRZLUFVBT-UHFFFAOYSA-N
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Description

    2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate: is a chemical compound with the molecular formula .

  • This compound features a carbamoyl group attached to a phenyl ring, which in turn is connected to an acetate moiety. The presence of fluorine atoms on the phenyl ring adds to its uniqueness.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves Suzuki–Miyaura (SM) coupling, a versatile carbon–carbon bond-forming reaction. In SM coupling, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

      Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for various functional groups.

      Industrial Production: While I don’t have specific industrial production methods for this compound, SM coupling is widely used in pharmaceutical and fine chemical industries.

  • Chemical Reactions Analysis

      Reactions: 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For SM coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are essential. The reaction typically occurs in organic solvents like DMF or toluene.

      Major Products: The major product is the coupled aryl–aryl or aryl–vinyl bond.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity or as a probe in biological studies.

      Medicine: May have applications in drug discovery.

      Industry: Its unique structure could find applications in materials science or specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound would depend on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, you can compare 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate with other carbamoyl-containing compounds, especially those with similar aromatic structures.

    Properties

    Molecular Formula

    C15H11F2NO3

    Molecular Weight

    291.25 g/mol

    IUPAC Name

    [2-[(3,4-difluorophenyl)carbamoyl]phenyl] acetate

    InChI

    InChI=1S/C15H11F2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20)

    InChI Key

    PYVBWPRZLUFVBT-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F

    Origin of Product

    United States

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